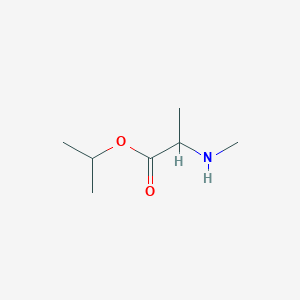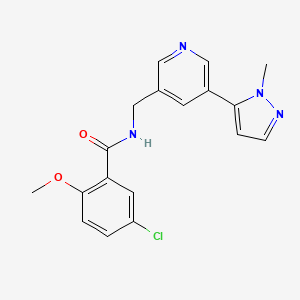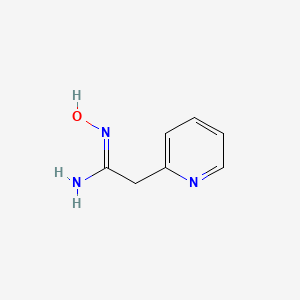![molecular formula C25H24N2O3S2 B2647387 N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 900004-92-4](/img/structure/B2647387.png)
N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its molecular weight, solubility, melting point, and reactivity .Scientific Research Applications
Synthesis Techniques
- A novel synthesis method for benzo[d]-1,2-thiazole-1,1-dioxides, which are structurally related to the compound of interest, involves directed lithiation of phenylsulfonyl-propanamides, showcasing advanced synthetic approaches in organic chemistry (Stanetty et al., 1997).
Pharmacological Potential
- Certain derivatives have been studied for their antiviral properties, specifically against cytomegalovirus, suggesting a potential application in antiviral drug development (Buerger et al., 2001).
- Research into derivatives of benzothiazole indicates potential antiproliferative activity against various human cancer cell lines, highlighting its possible use in cancer therapy (Chandrappa et al., 2008).
Industrial and Environmental Applications
- Benzothiazole derivatives have been explored as corrosion inhibitors for steel, showing promise in industrial applications for metal protection (Hu et al., 2016).
- Some derivatives have demonstrated antimicrobial and antitubercular properties, suggesting their use in the development of new antimicrobial agents (Suresh Kumar et al., 2013).
Biochemical and Molecular Studies
- Compounds containing benzothiazole motifs have been studied for their DNA-topoisomerase inhibitory activity, which is significant in understanding cellular mechanisms and developing targeted therapies (Esteves-Souza et al., 2006).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-18-15-19(2)24-22(16-18)26-25(31-24)27(17-20-9-5-3-6-10-20)23(28)13-14-32(29,30)21-11-7-4-8-12-21/h3-12,15-16H,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDNPLMHSRJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)
![N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2647309.png)



![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)


![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)
